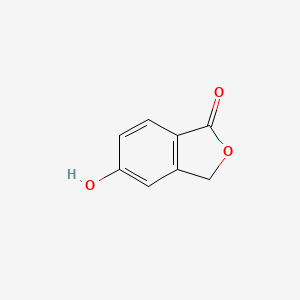

5-羟基邻苯二甲酰亚胺

描述

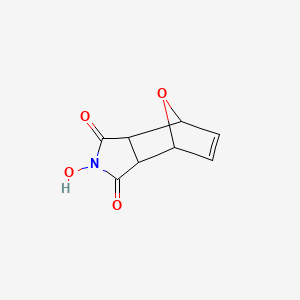

5-Hydroxyphthalide is a heterocyclic derivative that can be used as an intermediate in organic synthesis . It has a molecular formula of C8H6O3 .

Synthesis Analysis

The synthesis of 5-Hydroxyphthalide can be achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and different properly functionalized arene rings . Another method involves the use of dichloromethane and boron tribromide in an inert atmosphere .Molecular Structure Analysis

5-Hydroxyphthalide has a molecular weight of 150.13 Da . It belongs to the phthalides, a relatively small group of natural compounds known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes .Chemical Reactions Analysis

Phthalides, including 5-Hydroxyphthalide, have been subjected to various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers .Physical And Chemical Properties Analysis

5-Hydroxyphthalide has a melting point of 223-224 °C and a predicted boiling point of 435.1±45.0 °C . Its density is predicted to be 1.436±0.06 g/cm3 .科学研究应用

Antioxidant Activity

Phthalides, including 5-Hydroxyphthalide, have been studied for their antioxidant activities . In one study, a series of 3-arylphthalide derivatives were synthesized to identify their antioxidant activities . The compound 3- (2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard .

Anti-Inflammatory Activity

Phthalides also exhibit anti-inflammatory activities . The same study that investigated antioxidant activities also measured the anti-inflammatory activities of the synthesized 3-arylphthalide derivatives . The compound 3- (2,4-dihydroxyphenyl)phthalide strongly inhibited nitric oxide production in LPS-stimulated Bv.2 and RAW 264.7 cells .

Neuroprotection

Phthalides have been associated with neuroprotective effects . These compounds have shown potential in areas such as anti-stroke activity and neuroprotection .

Cytotoxicity

Phthalides have demonstrated cytotoxicity, which could be beneficial in the development of new cancer treatments .

Microbial Synthesis

5-Hydroxyphthalide can be produced through microbial synthesis . In one study, transformations using 10 strains of fungi were performed, five of which efficiently produced 3-butyl-3-hydroxyphthalide .

Chemical Reactivity and Synthesis

Phthalides, including 5-Hydroxyphthalide, have unique chemical reactivity, which has been explored in various synthesis processes . For example, isotopic labeling has established the biosynthesis of phthalides via linkage of acetate units forming polyketide intermediates .

安全和危害

作用机制

Target of Action

5-Hydroxyphthalide is a bioactive compound that primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known to interact with its target, cdk2, potentially inhibiting its activity . This interaction may lead to changes in cell cycle progression, affecting cellular functions and potentially leading to cell death in certain contexts .

Biochemical Pathways

5-Hydroxyphthalide is involved in the tryptophan metabolic pathway . It is synthesized from tryptophan via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step

Pharmacokinetics

It is known that the compound has a low toxicity profile

Result of Action

5-Hydroxyphthalide has been shown to possess antioxidant and anti-inflammatory activities . It has been suggested that 5-Hydroxyphthalide could inhibit the production of cytokines such as IL-12p40, IL-6, and TNF-α, which are involved in inflammatory responses . .

Action Environment

The action, efficacy, and stability of 5-Hydroxyphthalide can be influenced by various environmental factors. For instance, functional groups such as hydroxy or alkyloxy groups can exert an important influence on antioxidant activity . Additionally, the compound has good thermal stability and can dissolve in many organic solvents, such as alcohol, ether, and ester . It is almost insoluble in water at room temperature . These properties can affect the compound’s action and efficacy in different environments.

属性

IUPAC Name |

5-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEJYBQYGQJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282908 | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyphthalide | |

CAS RN |

55104-35-3 | |

| Record name | 55104-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in synthesizing 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide?

A1: The synthesis of 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide, involves a multi-step process. One approach utilizes 4-hydroxybenzoic acid as a starting material and proceeds through eight distinct steps []. A crucial stage involves the directed metallation of an intermediate compound (compound 4 in the study) using n-butyllithium in the presence of TMEDA, followed by treatment with DMF to yield another intermediate (compound 5) with an 80% yield. Subsequent steps involve hydrolysis, conversion to an acid, iodination, reaction with sodium acetate, and finally, demethylation to achieve the target compound, 3-Butylidene-5-hydroxyphthalide [].

Q2: What is the pharmacological significance of 4,6-Dimethoxy-5-hydroxyphthalide, another derivative of 5-Hydroxyphthalide?

A2: 4,6-Dimethoxy-5-hydroxyphthalide, synthesized through various routes including selective demethylation and reactions involving formaldehyde [], demonstrates promising pharmacological activity as a choleretic agent. In preclinical rodent models, this compound exhibited a significant increase in bile excretion, exceeding the potency of the standard treatment, dehydrocholic acid, by fivefold []. This finding highlights its potential therapeutic value in conditions related to bile production and flow.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。